molecular formula C27H45NO2 B579565 (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one CAS No. 17398-64-0

(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one

Cat. No.: B579565
CAS No.: 17398-64-0
M. Wt: 415.662
InChI Key: BZVJNAKFZTXRNY-ABXCMAEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one is a synthetic compound with the molecular formula C27H45NO2 and a molecular weight of 415.6517 . This compound is part of the broader class of aza-steroids, which are characterized by the presence of a nitrogen atom in the steroid framework. Aza-steroids have garnered significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one typically involves multi-step organic reactions. One common synthetic route starts with the modification of a cholestane derivative. The key steps include:

    Oxidation: The initial cholestane derivative undergoes oxidation to introduce a hydroxyl group at the 3beta position.

    Aza-Annulation:

    Cyclization: The formation of the aza-steroid ring structure is completed through cyclization reactions, which may require catalysts and specific temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The nitrogen atom in the aza-steroid framework can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and various substituted analogs, each with potential unique biological activities .

Scientific Research Applications

(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to steroid receptors, enzymes, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to hormone regulation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one: The parent compound with unique structural features.

    Aza-steroids: A broader class of compounds with similar nitrogen-containing steroid frameworks.

    Cholestane Derivatives: Compounds derived from cholestane with various functional groups.

Uniqueness

This compound stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and form various analogs further enhances its significance in scientific research and industrial applications.

Properties

CAS No.

17398-64-0

Molecular Formula

C27H45NO2

Molecular Weight

415.662

InChI

InChI=1S/C27H45NO2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(30)28-25/h16-18,20-23,25,29H,6-15H2,1-5H3,(H,28,30)/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1

InChI Key

BZVJNAKFZTXRNY-ABXCMAEBSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2NC(=O)C=C4C3(CCC(C4)O)C)C

Synonyms

3β-Hydroxy-7a-aza-B-homocholest-5-en-7-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.